7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
Description
7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a synthetic small molecule featuring a phthalazin-1(2H)-one core substituted with two methoxy groups at positions 7 and 6. The compound also includes a piperazine ring modified with a methylsulfonyl (-SO₂CH₃) group at the 4-position, connected via a methylene (-CH₂-) linker to the phthalazinone scaffold. The methylsulfonyl group on the piperazine ring distinguishes it from other analogs, likely influencing solubility, electronic properties, and target binding affinity.
Properties
Molecular Formula |
C16H22N4O5S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C16H22N4O5S/c1-24-13-5-4-12-10-17-20(16(21)14(12)15(13)25-2)11-18-6-8-19(9-7-18)26(3,22)23/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
YNXHJYMWKGEHEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dehydrating agents and chloropyrimidines . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, utilizing techniques such as solvent extraction and recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
Anticancer Activity
Recent studies have demonstrated that derivatives of phthalazinones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one have shown promising results against:
- HCT-116 (Colorectal Cancer) : IC50 values suggest effective inhibition of cell proliferation.
- MDA-MB-231 (Breast Cancer) : Similar cytotoxicity profiles were observed, indicating potential for therapeutic use in breast cancer treatment .
Antibacterial Activity
The compound has also been tested for antibacterial properties. In vitro studies indicate that it exhibits activity against common pathogens such as:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured, with certain derivatives showing significant antibacterial effects .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one with target proteins. These studies reveal:
- Binding Affinity : The compound demonstrates a favorable binding profile with vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis in tumors.
- Ligand-Receptor Interactions : Detailed interactions at the molecular level have been characterized, supporting its potential as an anti-cancer agent .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of phthalazine derivatives, 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one was found to induce apoptosis in HCT-116 cells. The mechanism involved the activation of caspase pathways leading to cell death. The study concluded that this compound could be further developed into a therapeutic agent for colorectal cancer .
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests a potential role in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several phthalazinone-based molecules reported in the literature. Below is a detailed comparison of its chemical and pharmacological properties with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Substituent Diversity : The target compound’s 4-(methylsulfonyl)piperazine group is distinct from the acylated (e.g., benzoyl, cyclopropanecarbonyl) or alkylated piperazine moieties in analogs. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance polarity and hydrogen-bonding capacity compared to the electron-rich aromatic acyl groups in A12 and A13 .
- Methoxy vs. Fluoro Substituents: Unlike Olaparib and A12–A22 (which feature fluorinated benzyl groups), the target compound lacks fluorine but includes methoxy groups on the phthalazinone core. Methoxy groups typically increase lipophilicity but may reduce metabolic stability compared to fluorine .
Pharmacological and Binding Properties
While specific activity data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- PARP Inhibition: Olaparib’s phthalazinone core and piperazine-linked aromatic substituents are critical for PARP-1/2 inhibition. Replacement of the cyclopropylcarbonyl group (Olaparib) with methylsulfonyl (target compound) may alter binding to the PARP NAD⁺-binding domain due to differences in steric and electronic effects .
- Kinase Modulation: Piperazine-containing phthalazinones (e.g., A12–A22) have shown activity against kinases like EGFR and VEGFR2. The methylsulfonyl group in the target compound could influence kinase selectivity by modifying interactions with hydrophobic or polar residues in the ATP-binding pocket .
- Solubility and Permeability : Olaparib’s Log D (1.49) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methylsulfonyl group in the target compound may increase solubility compared to Olaparib’s cyclopropylcarbonyl group but reduce passive diffusion .
Biological Activity
7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a PARP-1 inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure and properties of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one are as follows:
| Property | Value |
|---|---|
| Common Name | 7,8-Dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one |
| CAS Number | 1401592-33-3 |
| Molecular Formula | C₁₆H₂₂N₄O₅S |
| Molecular Weight | 382.4 g/mol |
PARP-1 Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 has significant implications for cancer therapy, particularly in tumors with defective DNA repair pathways.
A study published in PubMed indicated that derivatives of phthalazin-1-one exhibited inhibitory potencies comparable to or higher than the clinically used PARP inhibitor AZD-2281. Among these derivatives, the compound demonstrated notable efficacy, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one exerts its biological effects involves the competitive inhibition of PARP enzymes. By binding to the catalytic domain of PARP-1, this compound prevents the polymerization of ADP-ribose chains on target proteins, thereby impairing the DNA repair process and leading to increased sensitivity of cancer cells to DNA-damaging agents .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : In vitro assays demonstrated that treatment with 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one resulted in significant cytotoxic effects against various cancer cell lines. The compound was particularly effective against ovarian and breast cancer cell lines, indicating its potential utility in treating these malignancies .
- Pharmacokinetics and Toxicity : The pharmacokinetic profile of this compound has been evaluated in animal models. Preliminary results suggest favorable absorption and distribution characteristics with manageable toxicity levels. Further studies are warranted to establish a comprehensive safety profile .
- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances therapeutic efficacy by exploiting the compromised DNA repair mechanisms in cancer cells. This synergistic effect could lead to improved outcomes in patients with resistant tumors .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of phthalazinone derivatives typically involves condensation reactions and functional group modifications. For example, describes the reaction of phthalazinone derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours) to introduce chlorinated substituents. To adapt this for the target compound:
- Key Steps :
- Critical Parameters :
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Answer:
- Spectroscopic Methods :
- Chromatographic Methods :
Advanced: How does the methylsulfonyl-piperazine moiety influence biological activity compared to other PARP inhibitors like Olaparib?
Answer:
- Structural Comparison :
- Mechanistic Insights :
- PARP inhibition relies on binding to the NAD⁺ site. The methylsulfonyl group’s electron-withdrawing nature may strengthen interactions with catalytic residues (e.g., tyrosine or histidine).
- highlights PARP inhibitors in clinical trials; comparative molecular docking studies are recommended to evaluate binding affinity differences .
Advanced: How can researchers resolve contradictions in anti-proliferative data across different cancer cell lines?
Answer:
- Experimental Design :
- Use standardized protocols (e.g., MTT assay, ) with triplicate measurements and include positive controls (e.g., Olaparib).
- Account for cell line-specific factors:
- PARP expression levels : Quantify via Western blot.
- BRCA mutation status : BRCA-deficient cells are more sensitive to PARP inhibitors.
- Data Interpretation :
Advanced: What structural modifications could improve this compound’s pharmacokinetic (PK) profile?
Answer:
- Piperazine Modifications :
- Phthalazinone Core Adjustments :
Advanced: How can researchers validate the compound’s mechanism of action beyond PARP inhibition?
Answer:
- Target Engagement Assays :
- Cellular PARylation Assay : Measure poly-ADP-ribose levels via immunofluorescence (reduction indicates PARP inhibition).
- CRISPR Knockout Models : Compare activity in PARP1/2-KO vs. wild-type cells.
- Off-Target Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
